1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE
Overview
Description
1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with triphenylamine in the presence of a catalyst can lead to the formation of the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1,3-Diazole: Shares the imidazole core structure but lacks the chlorophenyl and triphenyl groups.
4,5-Diphenylimidazole: Similar in structure but with different substituents.
2-Phenylimidazole: Another related compound with a simpler structure.
Uniqueness: 1-(4-CHLOROPHENYL)-2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl and triphenyl groups contribute to its stability and reactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,5,6-triphenylimidazo[1,2-a]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN3/c30-24-16-18-25(19-17-24)33-26(21-10-4-1-5-11-21)20-32-28(23-14-8-3-9-15-23)27(31-29(32)33)22-12-6-2-7-13-22/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVQNGRKQQXILP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C(N=C3N2C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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